BenchChemオンラインストアへようこそ!

KMI169

KMT9 inhibitor bi-substrate inhibitor binding affinity

KMI169 is the first-in-class, potent bi-substrate inhibitor of the Rossmann-fold methyltransferase KMT9, occupying both SAM and substrate pockets. It enables precise KMT9 interrogation, overcoming pan-inhibitor limitations with >40x selectivity and validated cellular engagement (CETSA ΔTm 8.3-9.8K). Essential for CRPC target validation and enzalutamide-resistance studies. Use with KMI169Ctrl for unambiguous on-target effect confirmation.

Molecular Formula C31H31Cl2N7O2
Molecular Weight 604.5 g/mol
Cat. No. B15138908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKMI169
Molecular FormulaC31H31Cl2N7O2
Molecular Weight604.5 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC=C2)C3CC(C(C3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7
InChIInChI=1S/C31H31Cl2N7O2/c32-23-17-39(15-18-6-2-1-3-7-18)37-26(23)22-16-40(30-25(22)29(34)35-31(33)36-30)24-13-21(27(41)28(24)42)20-9-4-8-19(12-20)14-38-10-5-11-38/h1-4,6-9,12,16-17,21,24,27-28,41-42H,5,10-11,13-15H2,(H2,34,35,36)/t21-,24-,27-,28+/m1/s1
InChIKeyGRKYJLSMFYQHMP-APASRLOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KMI169: First-in-Class, Potent, and Selective Bi-Substrate Inhibitor of Lysine Methyltransferase 9 (KMT9) for Cancer Research


KMI169 (Compound 4) is a small-molecule bi-substrate inhibitor that specifically targets the lysine methyltransferase 9 (KMT9) by simultaneously occupying its S-adenosyl-L-methionine (SAM) cofactor and substrate binding pockets [1]. Developed through rigorous structure-based drug design, KMI169 is characterized as the first-in-class, potent, and selective inhibitor of KMT9 with validated cellular activity [1]. Its molecular formula is C31H31Cl2N7O2, with a molar mass of 604.53 g/mol [2].

Why KMT9-Targeted Research Demands KMI169 Over Unvalidated or Non-Selective Methyltransferase Inhibitors


The unique mechanism of KMT9 as a Rossmann-fold histone lysine methyltransferase, distinct from classical SET-domain enzymes, makes it an attractive but challenging therapeutic target [1]. Generic or pan-methyltransferase inhibitors often fail to discriminate between KMT9 and other Rossmann-fold or SET-domain proteins, leading to confounding off-target effects and unreliable biological interpretation [1]. Unlike an earlier bi-substrate peptide inhibitor (NAH-C3-GPKK) that lacked cellular permeability and target engagement validation , or a structurally related control compound (KMI169Ctrl) that lacks KMT9 binding and inhibition, KMI169 has been extensively profiled against a large panel of methyltransferases and kinases, confirming its high selectivity and establishing it as a qualified chemical probe for interrogating KMT9-specific biology [1].

Quantitative Differentiation of KMI169 vs. Closest Analogs and In-Class Comparators


Biochemical Potency and Binding Affinity of KMI169 vs. Lead Compound 3b and Inactive Control KMI169Ctrl

In a direct head-to-head comparison, KMI169 demonstrates superior biochemical potency and binding affinity compared to its lead precursor, Compound 3b. While the addition of a benzyl moiety slightly decreased the binding affinity from a Kd of 0.015 μM for 3b to 0.025 μM for KMI169, it improved the thermal stabilization (ΔTm) from 9.1 K to 12.5 K and, more critically, enhanced the enzymatic inhibition from an IC50 of 0.20 μM for 3b to 0.05 μM for KMI169 [1]. In stark contrast, the designed inactive control compound, KMI169Ctrl, exhibits no detectable binding to KMT9 (Kd = NB) and does not affect its enzymatic activity [1].

KMT9 inhibitor bi-substrate inhibitor binding affinity

Selectivity Profile of KMI169 Against a Broad Panel of Methyltransferases and Kinases

KMI169's selectivity was rigorously validated against the full panel of SET-domain and Rossmann-fold methyltransferases available at Reaction Biology. The compound exhibited high selectivity for KMT9, with the potential exception of PRMT5 [1]. However, detailed follow-up assays revealed that KMI169 only achieved ~60% maximum inhibition of PRMT5 at the solubility limit of 30 μM, yielding an approximate IC50 of >2 μM [1]. This 40-fold window (IC50 KMT9 = 0.05 μM vs. IC50 PRMT5 > 2 μM) meets the stringent selectivity criteria for a chemical probe [1]. Furthermore, a KINOMEscanTM screen against 97 representative kinases confirmed no significant off-target activity [1].

selectivity off-target methyltransferase panel

Cellular Target Engagement and Membrane Permeability of KMI169 vs. KMI169Ctrl

In castration-resistant prostate cancer cell lines (PC-3M and LNCaP-abl), KMI169 demonstrated robust cellular target engagement as measured by Cellular Thermal Shift Assay (CETSA). Treatment with KMI169 stabilized endogenous KMT9, resulting in a melting temperature shift (ΔTm) of 9.8 K in PC-3M cells and 8.3 K in LNCaP-abl cells [1]. In contrast, the control compound KMI169Ctrl induced a negligible ΔTm of only 1.0 K [1]. This confirms that KMI169 is cell-permeable and engages its target in a relevant biological context, a critical feature lacking in earlier peptide-based KMT9 inhibitors .

CETSA target engagement cellular activity

Anti-Proliferative Efficacy of KMI169 in Therapy-Resistant Prostate Cancer Models

KMI169 potently impairs the proliferation of various tumor cell lines, including those resistant to standard-of-care therapies. In PC-3M prostate cancer cells, KMI169 exhibits a GI50 of 120 nM . Its efficacy extends to castration-resistant (LNCaP-abl) and enzalutamide-resistant (LNCaP-abl EnzaR) prostate cancer cell lines, as well as other cancer types (lung, colon, bladder), demonstrating broad anti-proliferative activity in models where conventional treatments may fail [1].

proliferation GI50 castration-resistant

Defined Research Applications for KMI169 as a Validated KMT9 Chemical Probe


Target Validation Studies for KMT9 in Castration-Resistant Prostate Cancer (CRPC)

KMI169 is an ideal tool for target validation in CRPC models due to its confirmed cellular target engagement (CETSA ΔTm of 8.3-9.8 K in LNCaP-abl and PC-3M cells) and nanomolar anti-proliferative potency (GI50 of 120 nM in PC-3M cells) [1]. Its ability to impair growth of enzalutamide-resistant cells (LNCaP-abl EnzaR) makes it particularly suited for studying mechanisms of therapy resistance and exploring KMT9 as a novel therapeutic target in this context .

Mechanistic Studies of KMT9-Dependent Gene Regulation and Cell Cycle Control

KMI169 enables precise interrogation of KMT9's epigenetic function. Treatment with KMI169 selectively downregulates cell cycle target genes (e.g., MYB, AURKB, CDK2) and reduces H4K12me1 levels, mimicking genetic knockdown effects [1]. The availability of the matched inactive control, KMI169Ctrl (which shows no binding or thermal stabilization), is essential for confirming that observed transcriptional and phenotypic changes are on-target effects of KMT9 inhibition [1].

Selectivity Profiling and Off-Target Assessment in Methyltransferase Research

KMI169 serves as a benchmark for selectivity in methyltransferase inhibitor development. Its profiling against a broad panel of SET-domain and Rossmann-fold enzymes, with a >40-fold selectivity window over the most closely related off-target (PRMT5), provides a clear reference point for evaluating new KMT9 inhibitors [1]. The established KINOMEscanTM data further supports its use in studies where confounding kinase inhibition must be excluded [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KMI169

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.